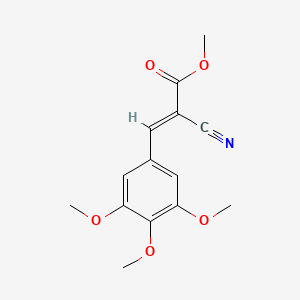
methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound that belongs to the class of organic compounds known as cinnamic acid esters . It is also known as “Methyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate” and "Methyl (E)-3,4,5-trimethoxycinnamate" . The molecular formula is C13H16O5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The molecular structure of “methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The average mass is 252.263 Da and the monoisotopic mass is 252.099777 Da .Wissenschaftliche Forschungsanwendungen
Solar Cell Applications
Research has shown that novel organic sensitizers, including structures related to methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, when anchored onto TiO2 films, exhibit significant incident photon to current conversion efficiency. Specifically, sensitizers engineered at the molecular level have demonstrated conversion efficiencies of up to 8.01% under standard AM 1.5 sunlight, illustrating their potential in improving solar cell performance. The study involved comprehensive DFT/TDDFT calculations to understand the structural, electronic, and optical properties of these sensitizers, revealing strong conjugation across relevant groups, which is essential for their high efficiency in solar energy conversion (Kim et al., 2006).
Polymerization Studies
The compound has been referenced in studies focusing on the polymerization of cyclic monomers, indicating its relevance in developing new polymeric materials. Research into the radical homopolymerization of related monomers showcases the potential of using these compounds to create polymers with unique properties, such as high glass transition temperatures, suggesting their applicability in materials science and engineering (Moszner et al., 2003).
Herbicidal Activity
A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are chemically related to methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, were synthesized and evaluated for their herbicidal activity. These compounds have shown promising results as PSII electron transport inhibitors, with specific variants displaying excellent herbicidal activities at low dosages, highlighting their potential as novel herbicides (Wang et al., 2004).
Photopolymerization Innovations
Investigations into the dye-sensitized formation of NHC-Boryl radicals under visible light for soft photopolymerizations introduce a novel approach to initiating polymerization reactions. This method, using conditions relevant to compounds similar to methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, allows for efficient polymerization of various monomers, including acrylates, under mild and accessible light sources. Such advancements underscore the potential of these compounds in developing new polymerization techniques that are both efficient and environmentally friendly (Telitel et al., 2013).
Zukünftige Richtungen
The future directions for “methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” could involve further exploration of its potential biological activities and therapeutic applications. Given the biological activities exhibited by similar compounds, it could be a promising candidate for further investigation in the development of new drugs .
Eigenschaften
IUPAC Name |
methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQWEVZPPOJHK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


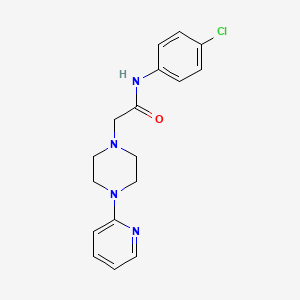
![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)
![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)
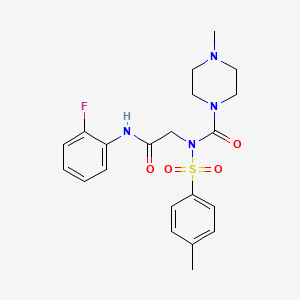
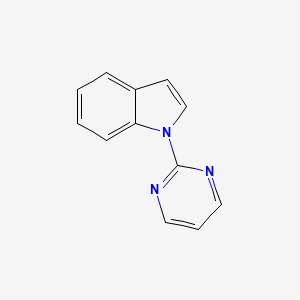
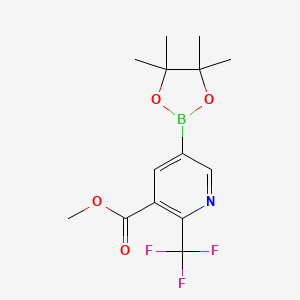
![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)
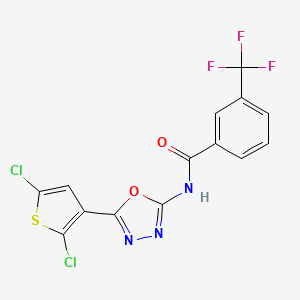
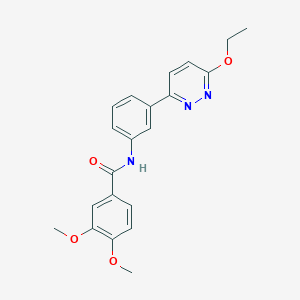
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)